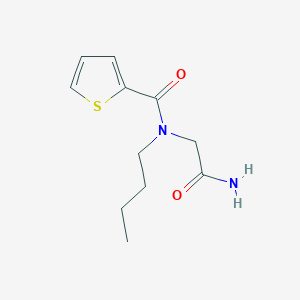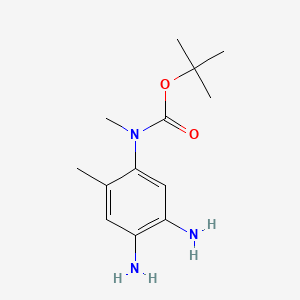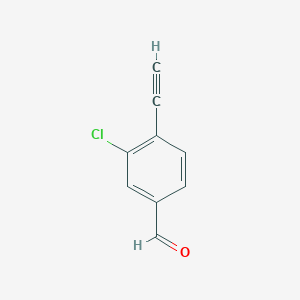
3-Chloro-4-ethynylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-ethynylbenzaldehyde is an organic compound with the molecular formula C9H5ClO It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and an ethynyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
3-Chloro-4-ethynylbenzaldehyde can be synthesized through a multi-step process. One common method involves the Sonogashira coupling reaction. This reaction typically starts with 3-chlorobenzaldehyde and trimethylsilylacetylene. The reaction proceeds as follows:
Sonogashira Coupling: 3-Chlorobenzaldehyde is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form 3-chloro-4-(trimethylsilyl)ethynylbenzaldehyde.
Desilylation: The trimethylsilyl group is then removed using a base such as potassium carbonate in methanol, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the production process.
化学反応の分析
Types of Reactions
3-Chloro-4-ethynylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Chloro-4-ethynylbenzoic acid.
Reduction: 3-Chloro-4-ethynylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-4-ethynylbenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific electronic or photophysical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Chemical Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
作用機序
The mechanism of action of 3-chloro-4-ethynylbenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ethynyl group can participate in click chemistry reactions, making it a versatile tool in chemical biology .
類似化合物との比較
Similar Compounds
4-Ethynylbenzaldehyde: Similar structure but lacks the chlorine atom.
3-Chloro-4-methylbenzaldehyde: Similar structure but has a methyl group instead of an ethynyl group.
3-Chloro-4-formylbenzoic acid: Similar structure but has a carboxylic acid group instead of an ethynyl group.
Uniqueness
3-Chloro-4-ethynylbenzaldehyde is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique chemical transformations and interactions in various research fields .
特性
分子式 |
C9H5ClO |
|---|---|
分子量 |
164.59 g/mol |
IUPAC名 |
3-chloro-4-ethynylbenzaldehyde |
InChI |
InChI=1S/C9H5ClO/c1-2-8-4-3-7(6-11)5-9(8)10/h1,3-6H |
InChIキー |
XJFDGKSRXVWADY-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C=C(C=C1)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




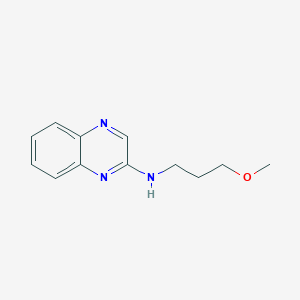
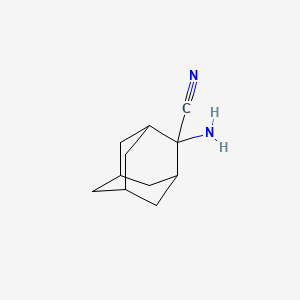
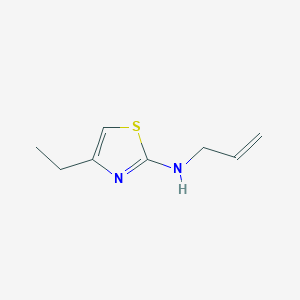
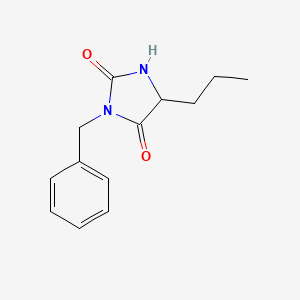

![2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14904063.png)
